molecular formula C5H11NO2 B15223769 Propanimidic acid, 3-methoxy-, methyl ester CAS No. 64254-06-4

Propanimidic acid, 3-methoxy-, methyl ester

Cat. No.: B15223769
CAS No.: 64254-06-4
M. Wt: 117.15 g/mol
InChI Key: PIBMPJUUZIIZRO-UHFFFAOYSA-N
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Description

Methyl 3-methoxypropanimidate is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanoic acid and contains both an ester and an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxypropanimidate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxypropionate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the imidate group.

Industrial Production Methods

In an industrial setting, the production of methyl 3-methoxypropanimidate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxypropanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methoxypropanimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 3-methoxypropanimidate exerts its effects involves interactions with various molecular targets. The imidate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxypropionate: A related ester compound with similar chemical properties but lacking the imidate group.

    Ethyl 3-methoxypropanimidate: An analog with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

    3-Methoxypropionitrile:

Uniqueness

Methyl 3-methoxypropanimidate is unique due to the presence of both ester and imidate functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and various applications.

Properties

IUPAC Name

methyl 3-methoxypropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-4-3-5(6)8-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBMPJUUZIIZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436141
Record name Propanimidic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64254-06-4
Record name Propanimidic acid, 3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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